molecular formula C17H25N3O4 B6968567 N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B6968567
M. Wt: 335.4 g/mol
InChI Key: ANKNYXADRQQKCN-UHFFFAOYSA-N
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Description

N-(3-ethoxy-5-oxaspiro[34]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-5-23-13-9-12(17(13)7-6-8-24-17)18-16(22)15(21)14-10(2)19-20(4)11(14)3/h12-13H,5-9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKNYXADRQQKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCO2)NC(=O)C(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves multiple steps. One common approach starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction involving appropriate precursors. The ethoxy group is introduced via an etherification reaction, while the pyrazole moiety is incorporated through a condensation reaction with a suitable pyrazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.

    Industry: It can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-5-oxaspiro[3.4]octan-1-one
  • {5-oxaspiro[3.4]octan-1-yl}methanamine hydrochloride

Uniqueness

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications that similar compounds may not be able to fulfill.

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